N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide
CAS No.: 2034558-05-7
Cat. No.: VC11802215
Molecular Formula: C18H15N5OS
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034558-05-7 |
|---|---|
| Molecular Formula | C18H15N5OS |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C18H15N5OS/c1-23-11-14(10-21-23)13-6-12(7-19-9-13)8-20-17(24)18-22-15-4-2-3-5-16(15)25-18/h2-7,9-11H,8H2,1H3,(H,20,24) |
| Standard InChI Key | LURSZJDABNTJER-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Introduction
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound featuring a unique heterocyclic structure. This compound includes a benzothiazole moiety, a pyridine ring, and a pyrazole substituent, which contribute to its chemical properties and potential biological activities. The molecular formula of this compound is not explicitly provided in the available literature, but its molecular weight is approximately 306.36 g/mol.
Synthesis and Purification
The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic synthesis. Common synthetic routes include the formation of the benzothiazole core and the introduction of the pyridine and pyrazole moieties through nucleophilic substitution reactions. Advanced purification techniques like chromatography are employed to isolate the final product in high purity.
Comparison with Analogous Compounds
Several compounds share structural features with N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide, each with unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-methyl-N-{(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl} isoxazole | Contains pyrazole and isoxazole rings | Enhanced binding affinity due to methyl substitution |
| 6-(1-methyl-1H-pyrazol-4-yl)-1,3-benzothiazol-2-amines | Similar benzothiazole structure | Variations in biological activity based on substitution pattern |
| N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide | Benzothiazole, pyridine, and pyrazole rings | Potential for diverse biological interactions |
Future Research Directions
Future studies should focus on elucidating the pharmacodynamics and pharmacokinetics of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide. Interaction studies involving this compound are crucial to understanding its biological mechanisms and optimizing its efficacy and safety profiles for potential applications.
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